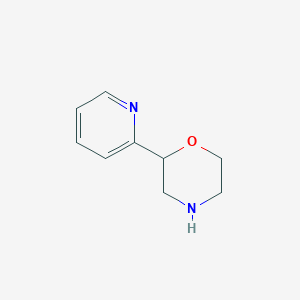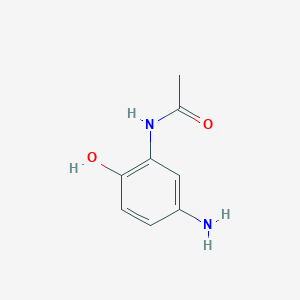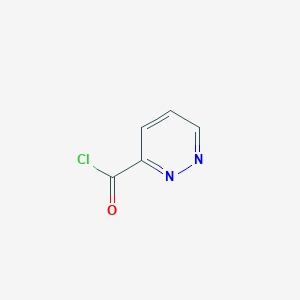
4-Methyl-2-(3-thienyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(3-thienyl)pyridine is a chemical compound with the molecular formula C10H9NS. It has a molecular weight of 175.25 .
Molecular Structure Analysis
The InChI code for 4-Methyl-2-(3-thienyl)pyridine is 1S/C10H9NS/c1-8-2-4-11-10(6-8)9-3-5-12-7-9/h2-7H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
4-Methyl-2-(3-thienyl)pyridine is a white solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the searched resources.Scientific Research Applications
Synthesis and Ligand Formation
- 4-Methyl-2-(3-thienyl)pyridine and its derivatives have been synthesized and characterized for various applications. For instance, a study reported the synthesis of derivatives with varying alkyl chain lengths and discussed their nuclear magnetic resonance (NMR) and electronic spectral characteristics, indicating their potential for diverse applications in chemistry (Wang, Pappalardo, & Keene, 1995).
- Another study explored the regioselective bromination of thieno[2,3-b]pyridine, demonstrating its potential as a building block in drug discovery research (Lucas, Moore, Donald, & Hawkins, 2015).
Optical and Electronic Properties
- Research into the optical properties of 4-Methyl-2-(3-thienyl)pyridine derivatives has been conducted, with studies focusing on theoretical and experimental analysis of new compounds (Zhao, 2005).
- The synthesis and luminescence properties of cyclometallated platinum complexes with substituted thienylpyridines have been investigated, providing insight into their photoluminescence and electronic absorption spectra (Kozhevnikov et al., 2009).
Potential in Drug Discovery and Photophysics
- Some derivatives of 4-Methyl-2-(3-thienyl)pyridine have been evaluated as potential antitumor compounds, with a focus on their fluorescence characteristics in different solvents and lipid membranes (Carvalho et al., 2013).
- The role of 4-Methyl-2-(3-thienyl)pyridine in synthesizing azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives and their application as disperse dyes have been explored, indicating its utility in textile industries (Ho, 2005).
Catalysis and Chemical Reactions
- The compound has been used in innovative catalytic methods, such as the C-3/5 methylation of pyridines, demonstrating its versatility in organic synthesis and drug discovery processes (Grozavu et al., 2020).
- Studies have also focused on reactions with pyridinethione derivatives to synthesize thienyl[2,3-b]pyridine and related compounds, shedding light on its applications in developing new chemical entities (Attaby, 1997).
Biomedical Research
- 4-Methyl-2-(3-thienyl)pyridine has been studied in the context of nicotinic acetylcholine receptor ligands, showing potential in cognitive enhancement and treatment for cognitive disorders (Lin et al., 1997).
Mechanism of Action
Target of Action
4-Methyl-2-(3-thienyl)pyridine is a complex compound that is part of the thiazole family . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . .
Mode of Action
Thiazole derivatives, which 4-methyl-2-(3-thienyl)pyridine is a part of, are known to interact with various biological targets due to their structural similarity to dna bases such as adenine and guanine . This allows them to interfere with various biological processes, leading to their diverse biological effects .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . For example, they can act as antioxidants, interfering with oxidative stress pathways, or as antimicrobials, disrupting the growth and reproduction of microorganisms .
Pharmacokinetics
The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of compounds like 4-methyl-2-(3-thienyl)pyridine, is known for its mild and functional group tolerant reaction conditions, leading to relatively stable and readily prepared compounds .
Result of Action
Thiazole derivatives are known to have a wide range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of compounds like 4-methyl-2-(3-thienyl)pyridine, is known for its environmentally benign nature .
properties
IUPAC Name |
4-methyl-2-thiophen-3-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-8-2-4-11-10(6-8)9-3-5-12-7-9/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYVUBQZJAYOOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201305605 |
Source


|
| Record name | 4-Methyl-2-(3-thienyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201305605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56421-81-9 |
Source


|
| Record name | 4-Methyl-2-(3-thienyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56421-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2-(3-thienyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201305605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Toluene-4-sulfonic acid 2-[2-(2-allyloxy-ethoxy)-ethoxy]-ethyl ester](/img/structure/B1319209.png)






